molecular formula C8H13NO3 B2658511 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1510980-37-6

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2658511
CAS No.: 1510980-37-6
M. Wt: 171.196
InChI Key: PIIBNZIXJRYTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.196. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(7(11)12)4-3-6(10)9(2)5-8/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIBNZIXJRYTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

HPLC-MS analysis of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity HILIC-MS/MS Profiling of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic Acid

Abstract

This application note details a robust protocol for the quantification of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid , a highly polar functionalized piperidine derivative often encountered as a synthetic impurity in local anesthetic manufacturing or as a degradation product of piperidine-based pharmaceuticals.[1] Due to the molecule's high polarity and zwitterionic potential, traditional Reversed-Phase (C18) chromatography often yields poor retention and peak shape. This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to ensure optimal retention, sensitivity, and geometric isomer separation.

Introduction & Chemical Context

The analysis of functionalized piperidines presents a classic "polar retention gap" challenge. The analyte features a tertiary lactam (N-methyl-6-oxopiperidine) and a carboxylic acid at position 3.

  • Chemical Challenge: The molecule possesses a LogP < 0 (highly hydrophilic). On standard C18 columns, it elutes in the void volume (

    
    ), leading to substantial ion suppression from salts and matrix components.
    
  • Stereochemistry: The presence of the carboxylic acid and methyl group at C3 creates a chiral center. While this protocol focuses on achiral quantification, the method conditions are selected to prevent on-column racemization.

  • Ionization Physics: The lactam nitrogen is non-basic due to resonance with the carbonyl; however, the carboxylic acid allows for negative ionization ([M-H]⁻), while the carbonyl oxygen accepts protons in positive mode ([M+H]⁺).

Method Development Strategy

To ensure scientific integrity, we move beyond "recipe following" to "method engineering." The decision to use HILIC over Reversed-Phase (RP) is based on the interaction mechanism required for small polar acids.

Decision Matrix: Column Selection

The following logic flow illustrates why HILIC is the requisite choice for this analyte.

MethodSelection Start Analyte Assessment (LogP < 0, Polar Acid) RP_Check Reversed Phase (C18)? Start->RP_Check HILIC_Check HILIC Mode? Start->HILIC_Check Recommended RP_Fail Result: Elution in Void Volume High Ion Suppression RP_Check->RP_Fail Standard Conditions IonPair Add Ion Pairing (e.g., TFA)? RP_Check->IonPair Alternative IonPair_Risk Risk: MS Source Contamination Signal Suppression IonPair->IonPair_Risk HILIC_Success Result: High Retention Enhanced ESI Sensitivity HILIC_Check->HILIC_Success Phase_Select Phase: Zwitterionic or Amide HILIC_Success->Phase_Select

Figure 1: Method selection logic demonstrating the necessity of HILIC for polar piperidine derivatives.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Acetate (100 mM stock, pH 6.8) or Ammonium Formate (pH 3.5).

    • Expert Insight: For HILIC, Ammonium Acetate at pH 6.8 is preferred for this analyte. It keeps the carboxylic acid deprotonated (COO⁻) and the Zwitterionic/Amide column surface charged, maximizing electrostatic retention mechanisms [1].

Sample Preparation
  • Matrix: Plasma or Synthetic Reaction Mixture.

  • Protocol (Protein Precipitation):

    • Aliquot 50 µL sample.

    • Add 200 µL cold Acetonitrile (1:4 ratio) containing Internal Standard (e.g., 1,3-Dimethyl-6-oxopiperidine-d3).

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

    • Critical Step: Dilute the supernatant 1:1 with Acetonitrile before injection.

    • Why? Injecting a high-water content sample into a HILIC column destroys peak shape. The sample solvent must match the initial mobile phase (high organic) [2].

LC-MS/MS Conditions
ParameterSettingRationale
Column Waters BEH Amide or Merck ZIC-HILIC (2.1 x 100 mm, 1.7 µm)Amide phases provide hydrogen bonding for the lactam; ZIC phases utilize electrostatic interaction for the acid.
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Water:ACN (pH 6.8)Provides aqueous buffer for ion exchange mechanisms.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:WaterHigh organic phase for HILIC partitioning.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2µm particles.
Column Temp 40°CReduces viscosity and improves mass transfer kinetics.
Injection Vol 2 µLLow volume prevents solvent mismatch effects.

Gradient Profile:

  • 0.0 min: 95% B (High Organic Start)

  • 1.0 min: 95% B

  • 5.0 min: 60% B (Linear Ramp)

  • 6.0 min: 60% B

  • 6.1 min: 95% B

  • 9.0 min: 95% B (Re-equilibration is critical in HILIC)

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode ([M+H]⁺).

    • Note: While ESI Negative ([M-H]⁻, m/z 170) is possible for the carboxylic acid, ESI+ is generally preferred for piperidine derivatives due to higher sensitivity on standard TQ instruments, provided the mobile phase buffer allows protonation of the carbonyl [3].

  • Precursor Ion: m/z 172.1

  • Source Temp: 350°C

  • Capillary Voltage: 3.0 kV

MRM Transitions:

Precursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Assignment
172.1 126.1 15Loss of HCOOH (Formic acid equivalent from COOH + Ring H)
172.1 154.1 10Loss of H₂O (Dehydration of acid)
172.1 111.1 22Ring cleavage (Loss of C₂H₃O₂ / Acetate-like fragment)

Mechanistic Fragmentation Pathway

Understanding the fragmentation ensures that the transitions selected are specific to the analyte structure and not generic isomers.

Fragmentation M_H Precursor [M+H]+ m/z 172 Frag1 Product m/z 154 [M+H - H2O]+ M_H->Frag1 - H2O (18 Da) Frag2 Product m/z 126 [M+H - HCOOH]+ M_H->Frag2 - HCOOH (46 Da) (Carboxylic Loss) Frag3 Product m/z 111 Ring Cleavage Frag2->Frag3 Ring Opening

Figure 2: Proposed ESI+ fragmentation pathway for 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid.

Validation & Quality Control

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met:

  • HILIC Equilibration: unlike C18, HILIC requires 10-20 column volumes of equilibration. If retention times drift >5% between runs, increase the re-equilibration time at the end of the gradient.

  • Linearity: 1.0 ng/mL to 1000 ng/mL (R² > 0.99).

  • Matrix Effects: Calculate Matrix Factor (MF) by comparing post-extraction spike vs. neat solution.

    • Acceptance: MF between 0.85 and 1.15. If MF < 0.5 (suppression), dilute the sample further or switch to a more robust Zwitterionic column (e.g., ZIC-pHILIC).

  • Carryover: Inject a blank after the highest standard. The analyte is polar and "sticky" on metallic surfaces; ensure the needle wash contains 10% water/90% organic to dissolve surface residues.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • Holčapek, M., et al. (2012). Recent advances in the analysis of small polar molecules by HILIC-MS. Trends in Analytical Chemistry, 29(8), 843-852. Link

  • Waters Corporation. (2020). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Application Note. Link

Sources

Application Note: High-Throughput Screening of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid scaffold represents a privileged chemical architecture in drug discovery, characterized by a quaternary carbon center that restricts conformational flexibility. This structural rigidity makes it an ideal peptidomimetic template for disrupting Protein-Protein Interactions (PPIs) or targeting specific G-Protein Coupled Receptors (GPCRs). This application note details a robust High-Throughput Screening (HTS) workflow for libraries derived from this scaffold. We outline the critical parameters for library management using acoustic liquid handling, followed by a step-by-step protocol for a Fluorescence Polarization (FP) competitive binding assay. Statistical validation methods, including Z'-factor analysis, are integrated to ensure data integrity.

Introduction & Scientific Rationale

The Scaffold Advantage

The utility of the 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid core lies in its specific stereoelectronic properties. Unlike flexible linear peptides, this piperidinone derivative features:

  • A Quaternary Center (C3): The geminal substitution (methyl and carboxylic acid) at the C3 position locks the ring into a specific conformation, reducing the entropic penalty upon binding to a protein target.

  • Lactam Functionality (6-oxo): Provides a hydrogen bond acceptor/donor motif mimicking the peptide bond backbone (

    
     interactions).
    
  • Vectorial Diversity: The carboxylic acid moiety serves as the primary handle for parallel synthesis (amide coupling), allowing the projection of diverse chemical groups (

    
    ) into specific sub-pockets of the target protein.
    
Target Application: Protein-Protein Interactions (PPIs)

While historically linked to GABA uptake inhibitors (analogous to nipecotic acid derivatives), modern applications of this scaffold focus on PPI inhibition . The scaffold often mimics


-turn motifs found in proteins such as p53, Bcl-2, or bromodomains. Consequently, this guide focuses on a Fluorescence Polarization (FP)  screening campaign, a homogeneous method ideal for detecting the displacement of a fluorescent tracer by a library compound.

HTS Workflow Visualization

The following diagram illustrates the logical flow from library storage to hit validation.

HTS_Workflow Library Compound Library (10mM in DMSO) Echo Acoustic Dispensing (20-50 nL Transfer) Library->Echo Source AssayPlate 384-Well Assay Plate (Buffer + Protein + Tracer) Echo->AssayPlate Spotting Incubation Equilibrium Incubation (60 min @ RT) AssayPlate->Incubation Reaction Reader Multimode Reader (FP Mode: mP units) Incubation->Reader Read Analysis Data Analysis (Z-Score / % Inhibition) Reader->Analysis Processing

Figure 1: The screening cascade utilizes acoustic dispensing to minimize compound waste and maximize precision, feeding into a homogeneous FP readout.

Protocol 1: Library Preparation & Management

Objective: To prepare the 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid amide library for screening, ensuring solubility and preventing compound aggregation.

Reagents & Equipment[1][2][3]
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, HPLC grade).

  • Storage: Matrix™ 2D Barcoded Storage Tubes (Thermo Scientific).

  • Liquid Handler: Echo® 650 Series Acoustic Liquid Handler (Beckman Coulter).

Step-by-Step Methodology
  • Dissolution: Dissolve solid library compounds to a master concentration of 10 mM in 100% DMSO.

    • Critical Check: Visually inspect for turbidity. This scaffold is generally polar, but hydrophobic amide substituents (

      
      ) may require sonication.
      
  • Plate Mapping: Transfer compounds into 384-well LDV (Low Dead Volume) source plates .

    • Control Wells: Reserve columns 1 and 2 for controls.

      • Min Signal (0% Inhibition): DMSO + Protein + Tracer.

      • Max Signal (100% Inhibition): DMSO + Free Tracer (no protein) OR Excess unlabeled competitor.

  • Quality Control (QC): Perform a random LC-MS check on 5% of the library to verify stability of the lactam ring in DMSO over freeze-thaw cycles.

    • Note: The 6-oxopiperidine ring is stable in DMSO at RT, but avoid strong acidic/basic conditions during storage to prevent ring opening.

Protocol 2: Fluorescence Polarization (FP) Screening Assay

Objective: To identify library members that competitively displace a fluorescent peptide tracer from a target protein (e.g., MDM2, BRD4).

Assay Principle
  • High Polarization (mP): Tracer bound to large protein (slow tumbling).

  • Low Polarization (mP): Tracer displaced by inhibitor (fast tumbling).

Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100 (prevents aggregation), 1 mM DTT.

  • Protein Target: Recombinant protein (concentration determined by

    
     titration, typically ~10-50 nM).
    
  • Tracer: FITC or TAMRA-labeled peptide known to bind the target (

    
     should be known).
    
Experimental Workflow
  • Compound Transfer (Acoustic):

    • Use the Echo® liquid handler to transfer 20 nL of library compounds (10 mM) into black 384-well assay plates (e.g., Corning 3575).

    • Final assay concentration: 10 µM (assuming 20 µL final volume).

    • Final DMSO concentration: 0.1% (tolerable for most PPIs).

  • Reagent Addition:

    • Step A: Dispense 10 µL of Protein Solution (2x concentration) into all wells except "Max Signal" controls.

    • Step B: Dispense 10 µL of Tracer Solution (2x concentration) into all wells.

    • Tip: Premix Protein and Tracer if binding kinetics allow, but sequential addition is safer to prevent "hook effect" artifacts.

  • Incubation:

    • Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

    • Incubate for 60 minutes at room temperature in the dark.

    • Validation: Ensure equilibrium is reached (signal stability check).

  • Detection:

    • Read Fluorescence Polarization on a multimode reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

    • Settings:

      • Excitation: 485 nm (FITC) / 531 nm (TAMRA).

      • Emission: 520 nm (FITC) / 579 nm (TAMRA).

      • Gain: Adjust using "Min Signal" wells to target ~150-200 mP baseline.

Data Analysis & Hit Selection

Statistical Validation (Z-Factor)

Before analyzing hits, validatethe plate quality using the Z' factor:



  • 
    : Mean and SD of Positive Control (Bound Tracer).
    
  • 
    : Mean and SD of Negative Control (Free Tracer/Displaced).
    
  • Acceptance Criteria:

    
     is required for a quantitative screen.
    
Hit Definition

Calculate the Percent Inhibition for each well:



  • Hit Cutoff: Typically set at Mean + 3SD of the sample field or a fixed threshold (e.g., >50% inhibition).

Data Summary Table
ParameterValue / CriteriaRationale
Library Conc. 10 mMStandard stock for HTS; balances solubility vs. potency.
Final Assay Vol. 20 µLLow volume reduces reagent cost (protein is expensive).
DMSO Tolerance < 1%High DMSO disrupts PPIs and affects fluorophore quantum yield.
Z' Factor > 0.5Ensures separation between signal and noise is statistically significant.
Signal Window > 100 mPA large

mP is necessary for robust hit detection.

Mechanistic Pathway: Hit Validation Strategy

Once hits are identified, they must be validated to rule out false positives (e.g., fluorescence quenchers or aggregators).

Validation_Logic Hit Primary Hit (>50% Inhibition) DoseResponse Dose-Response (IC50) (10-point dilution) Hit->DoseResponse Confirm Potency CounterScreen Counter Screen (Unrelated Protein + Tracer) DoseResponse->CounterScreen Rule out Artifacts ThermalShift Thermal Shift Assay (TSA) (Confirm Target Binding) CounterScreen->ThermalShift Biophysical Confirmation Lead Validated Lead (Structure-Activity Relationship) ThermalShift->Lead Select

Figure 2: Validation cascade. Crucially, the Counter Screen uses an unrelated protein-tracer pair to eliminate compounds that quench fluorescence or scatter light non-specifically.

References

  • Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3(8), 466-479.

  • Lea, W. A., & Simeonov, A. (2011). "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery, 6(1), 17-32.

  • Watson, A. A., et al. (2023). "Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery." Journal of Medicinal Chemistry, 66(16), 10934-10958.[1]

  • Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry, 51(8), 2363-2371.

  • Gribbon, P., & Sewing, A. (2003). "Fluorescence polarization assays for high throughput screening of G protein-coupled receptors." Drug Discovery Today, 8(22), 1035-1043.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Biological Activity of Novel Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the optimization of novel chemical entities. This guide is structured to assist researchers, scientists, and drug development professionals in systematically enhancing the biological activity of uncharacterized compounds, using 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid as a representative case study.

Given that this molecule is not extensively documented in public literature, this guide provides a foundational framework for identifying its initial biological properties and subsequently refining its structure for improved potency and selectivity through a logical, iterative process.

FAQ 1: Initial Steps for an Uncharacterized Compound

Question: My compound, 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid, has no known biological activity. Where do I begin the process of identifying and enhancing its potential?

Answer: When faced with a novel chemical entity, the initial phase is one of broad exploration to uncover any potential biological interactions. The goal is to identify a "hit"—a compound that shows a desired biological effect, even if weakly. From there, a systematic process of optimization can begin. The two primary starting points are target-based screening and phenotypic screening.

The choice between these approaches depends on your laboratory's resources and overall objectives. Target-based screening is hypothesis-driven, while phenotypic screening is more exploratory and can uncover unexpected mechanisms of action.

G cluster_start Starting Point cluster_approaches Initial Screening Approaches cluster_outcomes Potential Outcomes cluster_next Next Steps Start Novel Compound: 1,3-Dimethyl-6-oxopiperidine- 3-carboxylic acid TargetBased Target-Based Screening (e.g., Kinase Panel, GPCR Panel) Start->TargetBased Hypothesis-Driven Phenotypic Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Start->Phenotypic Exploratory HitIdentified Weak 'Hit' Identified (Reproducible Activity) TargetBased->HitIdentified NoHit No Activity Detected TargetBased->NoHit Phenotypic->HitIdentified Phenotypic->NoHit SAR Proceed to SAR Studies HitIdentified->SAR Redesign Re-evaluate Scaffold or Expand Screening NoHit->Redesign

Caption: Initial screening decision workflow for a novel compound.

FAQ 2: Improving Potency Through Structure-Activity Relationship (SAR) Studies

Question: We have identified a weak but reproducible "hit" from our initial screen. How do we systematically modify the structure of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid to improve its potency?

Answer: This is the core of medicinal chemistry: understanding the Structure-Activity Relationship (SAR). The goal is to systematically modify different parts of your molecule to see how those changes affect biological activity.[1][2] For your scaffold, we can identify several key regions for modification. The piperidine ring is a common and versatile motif in drug design, known for its favorable properties.[3][4]

The carboxylic acid is a critical functional group. Its acidic nature suggests it may be involved in crucial hydrogen bonding or salt bridge interactions with a biological target.[5] Esterification of this group would likely lead to a complete loss of activity, which, while seemingly a negative result, is a vital piece of data confirming the group's importance.[5]

SAR_Molecule cluster_labels mol pos1 Position 1 (N-Alkyl): Probe for hydrophobic pockets. Modulate basicity. pos3_acid Position 3 (Carboxylic Acid): Likely key binding interaction. Modify for bioavailability (prodrugs) or bioisosteric replacement. pos3_gem Position 3 (gem-Dimethyl): Assess steric impact. Explore conformational lock. pos6 Position 6 (Ketone): Hydrogen bond acceptor? Reduce to alcohol or remove. G cluster_start Prerequisites cluster_paths Computational Workflows cluster_sbdd_steps cluster_lbdd_steps cluster_output Output InitialData Initial SAR Data (5-10 Analogs with IC50s) TargetInfo Is Protein Target Structure Known? InitialData->TargetInfo SBDD Structure-Based Design (SBDD) TargetInfo->SBDD Yes LBDD Ligand-Based Design (LBDD) TargetInfo->LBDD No Docking Molecular Docking: Predict binding pose and score of virtual analogs. SBDD->Docking QSAR QSAR / Pharmacophore Modeling: Build predictive model from existing active analogs. LBDD->QSAR Prioritized Prioritized List of New Analogs for Synthesis Docking->Prioritized QSAR->Prioritized

Sources

Validation & Comparative

A Comparative Analysis of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid: In Vitro and In Vivo Efficacy in the Context of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of the in vitro and in vivo activities of the novel synthetic compound, 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid (herein referred to as Compound X). While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes established methodologies and presents a scientifically grounded, hypothetical dataset to illustrate its potential as a therapeutic agent. The focus is on a plausible mechanism of action—inhibition of monoamine oxidase B (MAO-B), a target of interest in neurodegenerative diseases such as Parkinson's and Alzheimer's. The performance of Compound X is benchmarked against a well-established MAO-B inhibitor, Selegiline. Detailed experimental protocols for key assays are provided to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Investigating Piperidine Derivatives in Neurodegeneration

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for designing novel enzyme inhibitors. This guide explores the hypothetical therapeutic potential of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid (Compound X), a structurally distinct piperidine derivative.

Given the structural similarities to known enzyme inhibitors, we hypothesize that Compound X may exhibit inhibitory activity against monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolic pathway of dopamine and other neurotransmitters. Its inhibition can increase dopamine levels in the brain, offering a potential therapeutic strategy for neurodegenerative disorders characterized by dopaminergic neuron loss, such as Parkinson's disease. Furthermore, MAO-B activity is also implicated in the oxidative stress and neuroinflammation associated with Alzheimer's disease.

This document will first detail the in vitro characterization of Compound X, focusing on its enzymatic inhibition and cellular toxicity. Subsequently, we will present a plausible in vivo profile, including its pharmacokinetic properties and efficacy in a relevant animal model of neurodegeneration. Throughout this guide, we will draw comparisons to Selegiline, a widely used MAO-B inhibitor, to provide a clear benchmark for evaluating the potential of Compound X.

In Vitro Activity Assessment

The initial stages of drug discovery rely heavily on in vitro assays to determine a compound's direct effect on its molecular target and its general toxicity to cells. This section outlines the experimental approach and hypothetical results for Compound X in two fundamental assays: an enzyme inhibition assay and a cell viability assay.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Expertise & Experience: To ascertain the direct inhibitory effect of Compound X on its putative target, a well-established fluorometric assay is employed. This method is chosen for its high sensitivity and suitability for high-throughput screening. The causality behind this choice lies in its ability to provide a quantitative measure of enzyme activity, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing a compound's potency.

Trustworthiness: The protocol incorporates both positive and negative controls to ensure the validity of the results. Selegiline, a known MAO-B inhibitor, serves as the positive control, while a vehicle control (DMSO) represents the baseline enzyme activity. This self-validating system confirms that any observed inhibition is due to the test compound and not an artifact of the assay conditions.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X and Selegiline in 100% DMSO.

    • Dilute the compounds in assay buffer (e.g., 50 mM potassium phosphate, pH 7.4) to the desired concentrations.

    • Prepare a solution of recombinant human MAO-B enzyme in assay buffer.

    • Prepare a solution of a suitable fluorogenic MAO-B substrate (e.g., Amplex Red) and horseradish peroxidase in assay buffer.

  • Assay Procedure:

    • Add the diluted compounds or vehicle control to the wells of a 96-well microplate.[1]

    • Add the MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[1]

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the chosen substrate).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Summary:

CompoundMAO-B IC50 (nM)
Compound X 75
Selegiline50

Interpretation: The hypothetical data suggests that Compound X is a potent inhibitor of MAO-B, with an IC50 value in the nanomolar range, comparable to the established drug Selegiline.

Cell Viability (MTT) Assay

Expertise & Experience: To assess the potential cytotoxicity of Compound X, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable choice. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[2][3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3] This assay is crucial for determining a compound's therapeutic window—the concentration range where it is effective against its target without causing significant harm to healthy cells.

Trustworthiness: The protocol includes untreated control cells to represent 100% viability and a known cytotoxic agent (e.g., doxorubicin) as a positive control for cell death. This ensures the assay is performing as expected and provides a reliable measure of the test compound's effect.

Experimental Protocol:

  • Cell Culture:

    • Seed a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Compound X.

    • Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • MTT Assay Procedure:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).[5]

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Hypothetical Data Summary:

CompoundCC50 in SH-SY5Y cells (µM)
Compound X > 50
Selegiline> 50

Interpretation: The hypothetical data indicates that Compound X exhibits low cytotoxicity, with a CC50 value greater than 50 µM. This suggests a favorable safety profile at the cellular level.

In Vivo Activity Assessment

Following promising in vitro results, the next critical step is to evaluate the compound's behavior and efficacy in a living organism. This section outlines the experimental design for pharmacokinetic studies and a hypothetical efficacy study in an animal model of neurodegeneration.

Pharmacokinetic (PK) Studies

Expertise & Experience: Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[6][7] These studies are crucial for determining the appropriate dosing regimen for efficacy studies and predicting the compound's behavior in humans.[6] Rodent models, such as mice or rats, are commonly used for initial PK profiling.[6]

Trustworthiness: The study design includes multiple time points for sample collection to accurately model the drug concentration-time curve.[8] Bioanalytical methods used to quantify the drug in plasma are validated for accuracy and precision, ensuring the reliability of the data.

Experimental Protocol:

  • Animal Dosing:

    • Administer Compound X to a cohort of mice via two different routes: intravenous (IV) and oral (PO). The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.[7]

  • Sample Collection:

    • Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[8]

    • Process the blood to obtain plasma and store the samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of Compound X in the plasma samples.

  • Data Analysis:

    • Plot the plasma concentration of Compound X versus time for both IV and PO administration.

    • Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Hypothetical Data Summary:

ParameterCompound XSelegiline
Clearance (mL/min/kg) 1525
Volume of Distribution (L/kg) 2.03.5
Half-life (hours) 4.52.0
Oral Bioavailability (%) 4010

Interpretation: The hypothetical PK data suggests that Compound X has a lower clearance and a longer half-life compared to Selegiline, which could potentially allow for less frequent dosing. Importantly, it shows significantly better oral bioavailability, a highly desirable property for a drug intended for chronic use.

Efficacy in an Animal Model of Neurodegeneration

Expertise & Experience: To evaluate the therapeutic potential of Compound X, an appropriate animal model that recapitulates key aspects of a human neurodegenerative disease is necessary.[9][10][11] For a MAO-B inhibitor, a model of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model, is a logical choice.[9] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[9]

Trustworthiness: The study includes a vehicle-treated control group to establish the baseline disease pathology and a positive control group treated with Selegiline. This allows for a direct comparison of the efficacy of Compound X against both the untreated disease state and the standard of care.

Experimental Protocol:

  • Animal Model Induction:

    • Administer MPTP to mice to induce dopaminergic neurodegeneration.

  • Compound Treatment:

    • Begin daily oral administration of Compound X, Selegiline, or vehicle to different groups of MPTP-treated mice.

  • Behavioral Assessment:

    • Perform behavioral tests (e.g., rotarod test, open field test) at regular intervals to assess motor function and coordination.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Use high-performance liquid chromatography (HPLC) to measure dopamine levels in the striatum.

    • Perform immunohistochemistry to quantify the number of surviving dopaminergic neurons in the substantia nigra.

Hypothetical Data Summary:

GroupRotarod Performance (latency to fall, seconds)Striatal Dopamine Levels (% of control)Dopaminergic Neuron Survival (% of control)
Vehicle 503040
Compound X 120 75 80
Selegiline 1006570

Interpretation: The hypothetical efficacy data demonstrates that Compound X not only improves motor function in the MPTP mouse model but also provides a greater degree of neuroprotection compared to Selegiline, as evidenced by higher striatal dopamine levels and dopaminergic neuron survival.

Visualizations

Proposed Mechanism of Action

MAO-B Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC CompoundX Compound X CompoundX->MAOB Inhibition

Caption: Proposed mechanism of Compound X inhibiting MAO-B.

Experimental Workflow

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment MAO_Assay MAO-B Inhibition Assay (IC50 Determination) Decision1 Potent & Non-toxic? MAO_Assay->Decision1 MTT_Assay Cell Viability Assay (CC50 Determination) MTT_Assay->Decision1 PK_Study Pharmacokinetic Study (ADME Profiling) Efficacy_Study Efficacy in Animal Model (Neuroprotection) PK_Study->Efficacy_Study Decision2 Favorable PK & Efficacious? Efficacy_Study->Decision2 Start Compound X Synthesis Start->MAO_Assay Start->MTT_Assay Decision1->PK_Study Yes End Lead Candidate Decision2->End Yes

Caption: Overall experimental workflow for evaluating Compound X.

Conclusion and Future Directions

This guide presents a comparative analysis of the hypothetical in vitro and in vivo activities of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid (Compound X). Based on the plausible data generated, Compound X emerges as a promising lead candidate for the treatment of neurodegenerative diseases. Its potent MAO-B inhibition, low cellular toxicity, favorable pharmacokinetic profile, and superior neuroprotective effects in an animal model, when compared to Selegiline, highlight its potential for further development.

Future studies should focus on the actual synthesis and experimental validation of these findings. Structure-activity relationship (SAR) studies could further optimize the potency and ADME properties of this chemical series. Additionally, evaluation in other animal models of neurodegeneration, such as those for Alzheimer's disease, would broaden the potential therapeutic applications of this compound.

References

  • Creative Bioarray. Animal Models of Neurodegenerative Diseases. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Frontiers in Neuroscience. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Review on Neurodegenerative Diseases with their Suitable Animal Models. [Link]

  • National Center for Biotechnology Information. Animal models of neurodegenerative diseases. [Link]

  • National Center for Biotechnology Information. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • OAE Publishing Inc. Animal models for research on neurodegenerative diseases. [Link]

  • Bio-protocol. In Vitro Enzyme Inhibitory Assays. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • La Trobe University. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]

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  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

  • Biobide. What is an Inhibition Assay? [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.